molecular formula C12H8Cl6O B1210958 Dieldrite

Dieldrite

Cat. No. B1210958
M. Wt: 380.9 g/mol
InChI Key: DFBKLUNHFCTMDC-UHRHITOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An organochlorine insecticide whose use has been cancelled or suspended in the United States. It has been used to control locusts, tropical disease vectors, in termite control by direct soil injection, and non-food seed and plant treatment. (From HSDB)

Scientific Research Applications

  • Neurotoxicity and Reproductive Impacts : Dieldrin has been found to induce neurotoxicity in the vertebrate central nervous system and impair reproductive processes in fish. A study demonstrated that subchronic dietary exposures to dieldrin altered the abundance of messenger RNAs and proteins in the hypothalamus associated with cell metabolism, cell stability and integrity, stress, and DNA repair (Martyniuk et al., 2010).

  • Environmental Deposition and Fate : Dieldrin has been a focus of international agreements on persistent organic pollutants (POPs). Research has been directed at understanding its environmental deposition, bioaccumulation, and toxicology, with efforts to correlate data from environmental monitoring and human health effects (Jorgenson, 2001).

  • Effects on Aquatic Ecosystems : In a study on Japanese beetles, dieldrin was applied over large areas of farm land, affecting various insect populations and demonstrating the extensive ecological impact of its use (Luckmann & Decker, 1960).

  • Glutamatergic Neurotransmission : Prolonged exposure to dieldrin was shown to reduce glutamatergic neurotransmission in cortical neurons, affecting NMDA receptor internalization and metabotropic glutamate receptor 5 levels. These findings may explain cognitive and learning deficits observed after chronic exposure (Briz et al., 2010).

  • Cardiovascular Disease : Dieldrin has been linked to inducing genes associated with cardiovascular dysfunction in the zebrafish heart. It activates inflammatory responses and oxidative stress, posing risks to the cardiovascular system (Slade et al., 2017).

  • Carcinogenicity Potential : Dieldrin's potential as a carcinogen was reassessed, considering multiple modes of action that could be relevant to human cancer risk. However, quantitative data for cancer dose-response modeling remain limited (Stern, 2014).

  • Bioremediation : Research into bioremediation, including phytoremediation and rhizoremediation, focuses on cleanup methods for environmental contamination by dieldrin and endrin. This review provides insights into the types and abilities of plants and microorganisms that can degrade these pollutants (Matsumoto et al., 2009).

properties

Product Name

Dieldrite

Molecular Formula

C12H8Cl6O

Molecular Weight

380.9 g/mol

IUPAC Name

(1R,3R,6R,8S)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene

InChI

InChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4?,5?,6?,7?,10-,11-/m1/s1

InChI Key

DFBKLUNHFCTMDC-UHRHITOZSA-N

Isomeric SMILES

C1[C@@H]2C3C([C@H]1C4C2O4)[C@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl

synonyms

Alvit 55
Alvit-55
Alvit55
Dieldrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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